Cas no 36710-35-7 (2,5-Bis(4-bromophenyl)furan)

2,5-Bis(4-bromophenyl)furan 化学的及び物理的性質
名前と識別子
-
- 2,5-Bis(4-bromophenyl)furan
- 2,5-Bis-<4-brom-phenyl>furan
- 2,5-Bis-<p-brom-phenyl>-furan
- 2,5-Di[p-bromophenyl]furan
- starbld0039722
- 2,5-Bis-(4-bromo-phenyl)-furan
- 36710-35-7
- 2,5-Bis(p-bromophenyl)furan
- DTXSID80348235
- SCHEMBL5963207
- 2,5-Bis(p-bromophenyl) furan
- AKOS005145851
- 2,5-Bis(4-bromophenyl)furan #
- 2,5-di (p-bromophenyl)furan
- DB-313127
-
- インチ: InChI=1S/C16H10Br2O/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10H
- InChIKey: HDLBMQWXWRKFEX-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)Br)Br
計算された属性
- せいみつぶんしりょう: 375.91000
- どういたいしつりょう: 375.90984g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 13.1Ų
じっけんとくせい
- PSA: 13.14000
- LogP: 6.13860
2,5-Bis(4-bromophenyl)furan 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-503620-100mg |
2,5-Bis(4-bromophenyl)furan, |
36710-35-7 | 100mg |
¥2858.00 | 2023-09-05 | ||
TRC | B415090-100mg |
2,5-Bis(4-bromophenyl)furan |
36710-35-7 | 100mg |
$ 201.00 | 2023-04-18 | ||
TRC | B415090-1g |
2,5-Bis(4-bromophenyl)furan |
36710-35-7 | 1g |
$ 1596.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503620-100 mg |
2,5-Bis(4-bromophenyl)furan, |
36710-35-7 | 100MG |
¥2,858.00 | 2023-07-11 |
2,5-Bis(4-bromophenyl)furan 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
2,5-Bis(4-bromophenyl)furanに関する追加情報
Professional Introduction to 2,5-Bis(4-bromophenyl)furan (CAS No. 36710-35-7)
2,5-Bis(4-bromophenyl)furan, identified by its Chemical Abstracts Service (CAS) number CAS No. 36710-35-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic compound features a furan core substituted with two brominated phenyl groups at the 2- and 5-positions. Its unique structural configuration makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The< strong>2,5-Bis(4-bromophenyl)furan molecule exhibits a high degree of symmetry, which contributes to its stability and reactivity in chemical transformations. The presence of bromine atoms at the para positions of the phenyl rings enhances its utility as a building block in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, including those found in modern pharmaceuticals.
In recent years, there has been growing interest in< strong>2,5-Bis(4-bromophenyl)furan due to its potential applications in medicinal chemistry. Researchers have explored its derivatives as scaffolds for developing drugs targeting various diseases, including cancer and neurological disorders. The bromine substituents facilitate further functionalization, allowing chemists to introduce additional pharmacophores that can modulate biological activity.
A notable area of research involves the use of< strong>2,5-Bis(4-bromophenyl)furan in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop more effective treatments with fewer side effects. The< strong>CAS No. 36710-35-7 compound has been utilized to create novel kinase inhibitors by serving as a precursor for more complex structures.
Another emerging application of< strong>2,5-Bis(4-bromophenyl)furan is in the field of materials science. Its ability to form stable radicals makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The bromine atoms can be easily removed or modified through various chemical processes, allowing for fine-tuning of electronic properties.
The synthesis of< strong>2,5-Bis(4-bromophenyl)furan typically involves the bromination of biphenyl derivatives followed by cyclization to form the furan ring. Advances in synthetic methodologies have improved the efficiency and yield of this process, making it more accessible for industrial-scale production. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the selectivity and purity of the final product.
In academic research,< strong>2,5-Bis(4-bromophenyl)furan has been studied for its role in drug discovery and development. Its structural features make it an attractive candidate for further derivatization into compounds with enhanced pharmacological properties. For instance, researchers have investigated its potential as an antiviral agent by modifying its core structure to improve binding affinity to viral targets.
The< strong>CAS No. 36710-35-7 compound is also relevant in the context of green chemistry initiatives. Efforts to develop sustainable synthetic routes have led to innovations that minimize waste and reduce energy consumption. By optimizing reaction conditions and utilizing environmentally friendly catalysts, chemists can produce< strong>2,5-Bis(4-bromophenyl)furan with a smaller environmental footprint.
The versatility of< strong>2,5-Bis(4-bromophenyl)furan extends beyond pharmaceuticals and materials science. It has been explored in agrochemical research as a precursor for herbicides and fungicides. The ability to introduce various functional groups into its structure allows for the creation of compounds that exhibit potent activity against plant pathogens while maintaining low toxicity to crops.
In conclusion, 2,5-Bis(4-bromophenyl)furan, with its CAS number CAS No. 36710-35-7, represents a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural properties and reactivity make it an indispensable tool for researchers working on cutting-edge developments in medicine, materials science, and environmental chemistry. As synthetic methodologies continue to evolve, the potential uses for this compound are likely to expand even further.
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